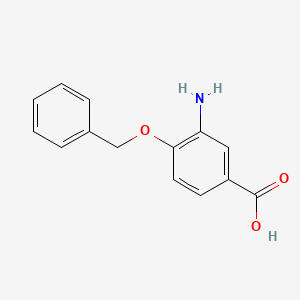

3-Amino-4-(benzyloxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-(benzyloxy)benzoic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a benzyloxy group at the 4-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be further reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products

Oxidation: Benzyloxybenzoic acids or benzaldehydes.

Reduction: Amines or substituted benzoic acids.

Substitution: Derivatives with different functional groups attached to the amino group.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(benzyloxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(benzyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminobenzoic acid: Lacks the benzyloxy group, making it less lipophilic.

3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a benzyloxy group, affecting its reactivity and solubility.

4-(Benzyloxy)benzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.

Uniqueness

3-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical and physical properties

Biologische Aktivität

3-Amino-4-(benzyloxy)benzoic acid (ABBA) is an organic compound with notable biological activity, primarily due to its structural features that allow it to interact with various biomolecules. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 3-position and a benzyloxy group at the 4-position of the benzene ring. Its molecular formula is C14H13NO3, and it has a molecular weight of approximately 241.26 g/mol. The unique structure contributes to its lipophilicity and ability to cross cell membranes, enhancing its potential biological interactions.

Synthesis Methods

The synthesis of ABBA typically involves multi-step organic reactions:

- Nitration : Starting with 4-(benzyloxy)benzoic acid, a nitro group is introduced at the 3-position.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Biological Mechanisms

The biological activity of ABBA can be attributed to its interaction with various cellular targets:

- Enzyme Modulation : ABBA may interact with enzymes, modulating their activity through hydrogen bonding facilitated by its amino group. The benzyloxy moiety enhances membrane permeability, allowing for effective intracellular action.

- Receptor Interaction : Studies suggest that compounds similar to ABBA exhibit activity as PPARα agonists, influencing lipid metabolism and gene expression related to energy homeostasis .

Therapeutic Applications

Research indicates several promising therapeutic applications for ABBA:

- Anti-inflammatory Effects : Preliminary studies suggest that ABBA may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory disorders .

- Antimicrobial Activity : Investigations into the compound's antimicrobial properties are ongoing, with initial findings indicating effectiveness against specific bacterial strains.

- Cancer Research : The compound's ability to modulate cellular pathways has led to exploration in cancer treatment contexts, particularly in inhibiting tumor growth through targeted enzyme inhibition .

Table 1: Summary of Biological Activities

Example Study: PPARα Agonism

A study evaluated a derivative of ABBA in a mouse model of diabetic retinopathy. The compound demonstrated significant reduction in retinal vascular leakage, indicating its potential as a therapeutic agent for diabetic complications. It was shown to cross the blood-retinal barrier effectively, maintaining bioavailability without significant toxicity .

Eigenschaften

IUPAC Name |

3-amino-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWAEHIRRCOHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.